N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine
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Overview
Description
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules, and a difluoroethoxyphenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoroethoxyphenyl group: This step often involves nucleophilic substitution reactions where a difluoroethoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its biological activity.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and pathways.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in areas like neurology or oncology.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a tetrahydrofuran core, used as a solvent and in various chemical reactions.
Ethyl 1-(N’-{[3-(2,2-difluoroethoxy)phenyl]methyl}-N-ethylcarbamimidoyl)piperidine-4-carboxylate: Another compound with a difluoroethoxyphenyl group, used in different chemical contexts.
Uniqueness
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine is unique due to its specific combination of a benzofuran core and a difluoroethoxyphenyl group
Properties
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c18-17(19)11-22-13-4-1-3-12(9-13)10-20-15-5-2-6-16-14(15)7-8-21-16/h1,3-4,7-9,15,17,20H,2,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJXMCYDIQQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NCC3=CC(=CC=C3)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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